4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(3-ethylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-2-11-4-3-5-12(10-11)18-13(15-16-14(18)20)17-6-8-19-9-7-17/h3-5,10H,2,6-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNLFNOUYGSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=S)NN=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine under basic conditions.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts alkylation reaction, using an ethylbenzene derivative and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can serve as reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent. Research indicates that triazole derivatives can exhibit significant biological activity against various pathogens and cancer cells.
Antimicrobial Activity
Studies have demonstrated that triazole compounds can inhibit the growth of bacteria and fungi. For instance, derivatives of triazoles have shown efficacy against resistant strains of bacteria, making them promising candidates for new antibiotic development .
Anticancer Properties
Research into the anticancer potential of 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol has indicated its ability to induce apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies that minimize damage to healthy tissues while effectively targeting malignant cells .
Agricultural Applications
Triazole compounds are widely recognized for their role in agriculture as fungicides. The compound's structure suggests it may possess fungicidal properties, which could be beneficial in protecting crops from fungal infections.
Fungicidal Activity
Research has shown that triazoles can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to cell death in pathogenic fungi, suggesting that this compound may be effective as a crop protectant .
Enzyme Inhibition Studies
The compound has been explored for its ability to inhibit specific enzymes associated with inflammatory processes and other pathological conditions.
Lipoxygenase Inhibition
Recent studies have focused on the inhibition of lipoxygenase enzymes by triazole derivatives. These enzymes are involved in the metabolism of arachidonic acid and play a role in inflammatory responses. The ability of this compound to inhibit lipoxygenase could lead to new anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that various triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested alongside other known antimicrobial agents and showed comparable or superior effects against certain strains .
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers when treated with this compound, suggesting its potential as an anticancer agent .
Case Study 3: Fungicidal Properties
Field trials assessing the efficacy of triazole-based fungicides revealed that compounds similar to this compound significantly reduced fungal infections in crops compared to untreated controls. This highlights its potential utility in agricultural applications .
Mechanism of Action
The mechanism of action of 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with microbial cell membranes and enzymes. The thiol group can form disulfide bonds with cysteine residues in proteins, disrupting their function. Additionally, the triazole ring can interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-(3-chlorophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-(3-bromophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to the ethyl group on the phenyl ring, which can influence its lipophilicity and, consequently, its biological activity. This subtle difference can affect the compound’s ability to penetrate cell membranes and interact with target proteins, potentially enhancing its efficacy as an antimicrobial agent.
Biological Activity
4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4OS. Its structure includes a triazole ring and a thiol group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 286.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the initial step may include the formation of a morpholine derivative followed by cyclization to form the triazole ring. The final product is isolated and purified through crystallization or chromatography techniques.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, in vitro assays indicated that this compound showed selective cytotoxic effects against melanoma cells while exhibiting lower toxicity towards normal cells. This selectivity is critical for developing effective anticancer therapies with minimized side effects .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In studies involving peripheral blood mononuclear cells (PBMCs), it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition rates were comparable to those observed with established anti-inflammatory agents like ibuprofen .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various triazole derivatives, this compound was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of many conventional chemotherapeutics .
Another investigation focused on the mechanism by which this compound exerts its biological effects. It was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that this compound may act as a potential therapeutic agent by targeting apoptotic pathways in cancer cells .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?
The synthesis typically involves a multi-step approach starting with the formation of hydrazinecarbothioamide intermediates. Key steps include:
- Alkylation : Reacting the triazole-thiol precursor with halogenated alkanes (e.g., phenacyl bromide) in alcoholic media under microwave irradiation to introduce S-alkyl groups .
- Mannich Reactions : Using formaldehyde and secondary amines to generate Mannich base derivatives, enhancing solubility and bioactivity .
- Cyclocondensation : Acid- or base-mediated cyclization of thiosemicarbazides to form the triazole core .
Example protocol: For S-alkylation, reflux the triazole-thiol (1 mmol) with bromoethane (1.2 mmol) in ethanol containing HCl (0.5 mL) for 6–8 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers evaluate the antimicrobial activity of this compound in vitro?
Standard methods include:
- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) in 96-well plates .
- Zone of Inhibition : Use agar diffusion to assess broad-spectrum activity. For example, apply 100 µg/mL solutions on Mueller-Hinton agar inoculated with test organisms .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; aromatic protons at δ 7.2–7.8 ppm) .
- FT-IR : Identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329 for the parent compound) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield and purity of derivatives?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–20 minutes at 100°C) by enhancing reaction kinetics. For example, S-alkylation of the triazole-thiol with 3-phenylpropyl bromide under microwave conditions achieves >85% yield compared to 60–70% via conventional heating . Key parameters:
- Power : 300–500 W.
- Solvent : Ethanol or DMF for polar intermediates.
- Workup : Direct crystallization or flash chromatography .
Q. What computational strategies predict the compound’s biological activity and toxicity?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial DHFR). Studies show morpholine and triazole moieties form hydrogen bonds with active-site residues .
- ADME/Tox Prediction : SwissADME or ProTox-II assess pharmacokinetics (e.g., bioavailability score: 0.55) and hepatotoxicity risks (e.g., LD₅₀ ~300 mg/kg in rodents) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with antioxidant activity .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antimicrobial potency (MICs drop from 64 µg/mL to 8 µg/mL for E. coli) but increase cytotoxicity .
- Morpholine vs. Piperidine : Morpholine derivatives show superior solubility (logP ~2.1 vs. 2.8) and CNS penetration due to reduced basicity .
- Thiol vs. Thione : Thiol derivatives exhibit higher antioxidant activity (IC₅₀: 12 µM vs. 18 µM in DPPH assays) due to radical scavenging via -SH groups .
Q. What in vivo models are suitable for assessing acute and subacute toxicity?
- Acute Toxicity (OECD 423) : Administer a single oral dose (5–2000 mg/kg) to rodents. Observe mortality, organ weight changes, and histopathology (e.g., hepatic necrosis at >500 mg/kg) .
- Subacute Studies (OECD 407) : Daily dosing (28 days) at 10–100 mg/kg. Monitor hematological (e.g., WBC count) and biochemical markers (e.g., ALT, creatinine) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
